molecular formula C11H8BrNO3 B2947655 Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 2090144-38-8

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No. B2947655
CAS RN: 2090144-38-8
M. Wt: 282.093
InChI Key: RMDSGXNIRLOSNZ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate” is a chemical compound with the CAS Number: 2090144-38-8 . It has a molecular weight of 282.09 and its IUPAC name is "methyl 5-bromo-3-phenylisoxazole-4-carboxylate" . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI Code for “Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate” is "1S/C11H8BrNO3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,1H3" . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Chemical Reactions Analysis

The chemical reactions involving oxazoles are diverse and complex. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate can be used in the synthesis of indole derivatives. Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives, which can be synthesized from Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity. This makes Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate a valuable compound in the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. Therefore, Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate, as a precursor to these derivatives, could be used in the development of new anticancer drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity. This suggests that Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate could be used in the synthesis of antioxidants .

Antibacterial Potential

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate can be used in the synthesis of certain quinazolin-4(3H)ones, which have shown antibacterial potential against S. aureus, S. pyogenes, P. aeruginosa, E. coli, and others .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of “Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate” and similar compounds could involve the development of more eco-friendly synthetic strategies . Additionally, further exploration of the biological activities of oxazole derivatives could potentially lead to the discovery of new therapeutic agents .

properties

IUPAC Name

methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDSGXNIRLOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate

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